molecular formula C12H17O5P B1284222 (R)-(+)-Anicyphos CAS No. 98674-82-9

(R)-(+)-Anicyphos

Cat. No.: B1284222
CAS No.: 98674-82-9
M. Wt: 272.23 g/mol
InChI Key: HNFXKRNIAWHFJN-NSHDSACASA-N
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Description

®-(+)-Anicyphos is a chiral phosphine ligand widely used in asymmetric synthesis. It is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry. The compound is characterized by its unique structure, which includes a phosphine group attached to a chiral center, allowing it to interact selectively with different substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Anicyphos typically involves the reaction of a chiral alcohol with a phosphine reagent. One common method is the reaction of ®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP) with an appropriate chiral alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphine ligand.

Industrial Production Methods: Industrial production of ®-(+)-Anicyphos follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistent production of the desired enantiomer. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the required purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions: ®-(+)-Anicyphos undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can participate in reduction reactions, often acting as a ligand in catalytic hydrogenation processes.

    Substitution: The phosphine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Catalysts such as palladium or rhodium are often used in reduction reactions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-(+)-Anicyphos typically yields phosphine oxides, while reduction reactions can produce various hydrogenated products.

Scientific Research Applications

®-(+)-Anicyphos has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: ®-(+)-Anicyphos is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals and specialty materials, particularly in processes requiring high enantioselectivity.

Mechanism of Action

The mechanism by which ®-(+)-Anicyphos exerts its effects is primarily through its role as a chiral ligand. The compound interacts with metal catalysts to form chiral complexes, which then facilitate asymmetric reactions. The chiral center in ®-(+)-Anicyphos allows it to induce enantioselectivity by preferentially stabilizing one enantiomer of the reaction intermediate over the other. This selective interaction is crucial for achieving high enantiomeric excess in the final product.

Comparison with Similar Compounds

    (S)-(-)-Anicyphos: The enantiomer of ®-(+)-Anicyphos, used in similar applications but with opposite enantioselectivity.

    BINAP: A widely used chiral ligand with a similar structure but different steric and electronic properties.

    DIPAMP: Another chiral phosphine ligand used in asymmetric catalysis.

Uniqueness: ®-(+)-Anicyphos is unique due to its specific chiral center and the resulting enantioselectivity it imparts in catalytic reactions. Compared to other chiral ligands, ®-(+)-Anicyphos offers distinct advantages in terms of selectivity and efficiency, making it a valuable tool in the synthesis of enantiomerically pure compounds.

Properties

IUPAC Name

(4R)-2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17O5P/c1-12(2)8-16-18(13,14)17-11(12)9-6-4-5-7-10(9)15-3/h4-7,11H,8H2,1-3H3,(H,13,14)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFXKRNIAWHFJN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(=O)(OC1C2=CC=CC=C2OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COP(=O)(O[C@H]1C2=CC=CC=C2OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98674-82-9
Record name (R)-(+)-2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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